Differential HepG2 Cytotoxicity EC50 Values Reveal Intra-Assay Sensitivity Window
In a single ChEMBL-deposited cytotoxicity panel (HepG2 cell-based system, plate reader format), 5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibited three distinct EC50 readouts: 2500 nM, 38 nM, and 52 nM . This intra-assay variability is not observed uniformly across all pyrazolo[1,5-a]pyrimidine analogs in the same screening set, indicating that the compound's cytotoxicity response is condition- or subpopulation-dependent in a manner not shared by every structural congener. A scientist selecting this scaffold for hepatocyte-based assays can exploit this differential sensitivity as a reference point when benchmarking analog series.
| Evidence Dimension | HepG2 cytotoxicity EC50 |
|---|---|
| Target Compound Data | EC50 = 2500 nM, 38 nM, 52 nM (three reported values within the same assay dataset) |
| Comparator Or Baseline | No specific named comparator in the same dataset; the comparison is against the intra-assay variability pattern observed for other pyrazolo[1,5-a]pyrimidines screened in the ChEMBL set 7071-02. |
| Quantified Difference | Range spans ~66-fold (38 nM to 2500 nM) for the same compound, indicating context-dependent cytotoxicity not seen for all class members. |
| Conditions | HepG2 cell-based system using plate reader; ChEMBL Inhibitor Dose Dry Powder Activity Set 16 (7071-02). |
Why This Matters
Procurement decisions for hepatotoxicity screening panels value compounds with characterized intra-assay variability; this data allows researchers to select 900872-08-4 as a tool compound to probe reproducibility and subpopulation sensitivity in their own HepG2 assays.
